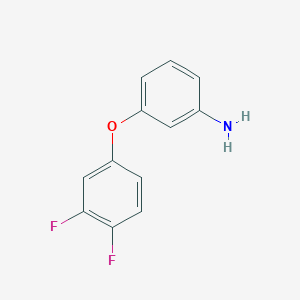![molecular formula C25H28O4S2 B12621825 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol CAS No. 919492-70-9](/img/structure/B12621825.png)
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol is an organic compound characterized by its complex structure, which includes methoxyphenyl, phenyl, and methyldisulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using benzene and a suitable catalyst.
Formation of the Methyldisulfanyl Group: The methyldisulfanyl group is introduced through a thiol-disulfide exchange reaction, using a suitable thiol and oxidizing agent.
Final Assembly: The final step involves the coupling of the methoxyphenyl, phenyl, and methyldisulfanyl intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including oxidative stress, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Bis(4-methoxyphenyl)-1-propanone
- Triethyleneglycol bis(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate)
Uniqueness
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyldisulfanyl group, in particular, provides unique reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
919492-70-9 |
|---|---|
Fórmula molecular |
C25H28O4S2 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(methyldisulfanyl)propan-1-ol |
InChI |
InChI=1S/C25H28O4S2/c1-27-22-13-9-20(10-14-22)25(19-7-5-4-6-8-19,29-18-24(17-26)31-30-3)21-11-15-23(28-2)16-12-21/h4-16,24,26H,17-18H2,1-3H3 |
Clave InChI |
BOXLOLCJTDSCSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)SSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


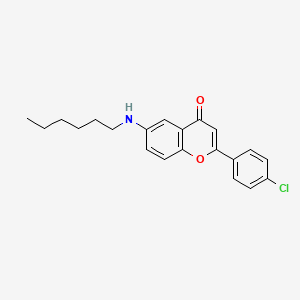
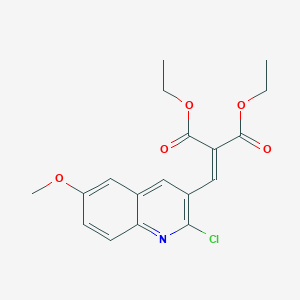
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)

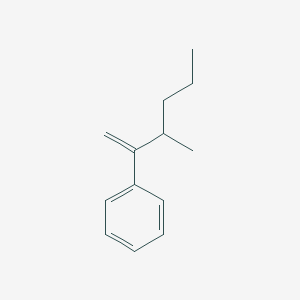
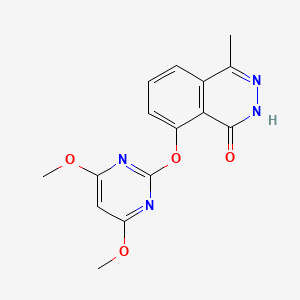
![5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate](/img/structure/B12621768.png)
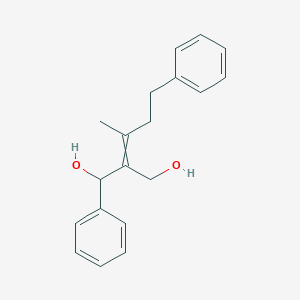
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
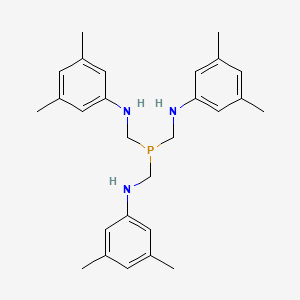
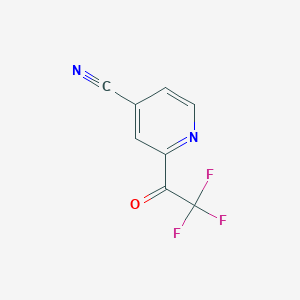
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)
